Protegrin 2

Description

Definition and Classification within Antimicrobial Peptide Family

Protegrin-2 is a cationic, β-hairpin-structured antimicrobial peptide (AMP) belonging to the protegrin family, a subgroup of the cathelicidin superfamily. It is characterized by a short sequence of 16–18 amino acids, including four cysteine residues that form two intramolecular disulfide bonds. These structural features enable broad-spectrum activity against bacteria, fungi, and enveloped viruses. Protegrins are classified as cysteine-rich β-sheet AMPs, distinguishing them from α-helical or linear peptide families.

Historical Isolation and Characterization from Porcine Leukocytes

Protegrin-2 was first isolated in the 1990s from porcine leukocytes alongside protegrin-1 and protegrin-3. Initial studies identified its microbicidal activity against Escherichia coli, Listeria monocytogenes, and Candida albicans. Structural characterization via nuclear magnetic resonance (NMR) revealed a two-stranded antiparallel β-sheet stabilized by disulfide bonds (Cys6–Cys15 and Cys8–Cys13), a hallmark of protegrins. Unlike protegrin-1, protegrin-2 lacks two C-terminal amino acids, reducing its net positive charge while retaining antimicrobial efficacy.

Taxonomic Classification and Evolutionary Significance

Protegrins are taxonomically restricted to Suidae (pigs) and exhibit evolutionary conservation within the cathelicidin family. Gene sequencing revealed that protegrin precursors share a quadripartite structure: a signal peptide, cathelin-like domain, protease cleavage site, and mature peptide. This modular architecture facilitates post-translational activation by neutrophil elastase, a mechanism conserved across mammalian cathelicidins. Evolutionary analyses suggest that protegrins emerged through gene duplication and divergence, optimizing their β-hairpin structure for membrane disruption in pathogens.

Relationship to Cathelicidin Family of Antimicrobial Peptides

Protegrin-2 is encoded by the PG-2 gene, part of the cathelicidin gene cluster on porcine chromosome 2. Cathelicidins are defined by a conserved N-terminal cathelin domain and a variable C-terminal antimicrobial domain. Unlike human cathelicidin LL-37, which adopts an α-helical conformation, protegrin-2’s β-sheet structure enables unique interactions with microbial membranes. Phylogenetic studies place protegrins closer to bovine bactenecins than primate cathelicidins, reflecting host-specific adaptations.

General Biochemical Characteristics and Properties

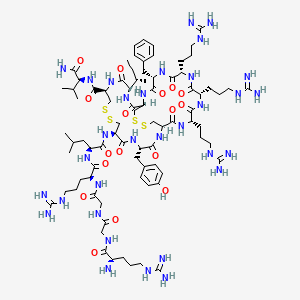

Protegrin-2 (sequence: RGGRLCYCRRRFCVCV) has a molecular weight of 1,951 Da and a theoretical isoelectric point of 12.5 due to six arginine residues. Key biochemical properties include:

| Property | Value | Source |

|---|---|---|

| Length | 16 amino acids | |

| Disulfide bonds | Cys6–Cys15, Cys8–Cys13 | |

| Net charge (pH 7.4) | +7 | |

| Hydrophobicity | 40% (aromatic and aliphatic residues) |

Its β-hairpin conformation enhances stability in biological fluids, while the arginine-rich motif promotes electrostatic interactions with negatively charged microbial membranes. Protegrin-2 demonstrates salt-independent activity, a rare trait among AMPs, enabling function in high-ionic environments like mucosal surfaces.

Properties

bioactivity |

Antibacterial, Antifungal |

|---|---|

sequence |

RGGRLCYCRRRFCICV |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Broad-Spectrum Efficacy

PG-2 exhibits a wide spectrum of antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria, as well as fungi and enveloped viruses. Notably, it has shown effectiveness against pathogens such as Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and the human immunodeficiency virus (HIV) .

Table 1: Antimicrobial Activity of Protegrin 2

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 1 μg/mL | |

| P. aeruginosa | 0.5 μg/mL | |

| C. albicans | 2 μg/mL | |

| HIV | Effective at low concentrations |

Mechanism of Action

The mechanism by which PG-2 exerts its antimicrobial effects primarily involves disruption of bacterial membranes. PG-2 interacts with anionic lipids in bacterial membranes, leading to pore formation that results in uncontrolled ion transport and ultimately cell death . The structural integrity of PG-2, characterized by a two-stranded antiparallel β-sheet, is crucial for its function .

Potential Therapeutic Applications

COVID-19 Research

Recent studies have identified PG-2 as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), suggesting its application in antiviral therapy against COVID-19. In silico analyses indicate that PG-2 binds strongly to Mpro, inhibiting its activity in vitro, which positions it as a candidate for further drug development .

Table 2: Protegrin 2 as an Antiviral Agent

Structural Studies and Computational Modeling

NMR Studies

High-resolution nuclear magnetic resonance (NMR) studies have elucidated the structure of PG-2 in membrane-mimicking environments. These studies confirm that PG-2 maintains its β-sheet structure when interacting with lipid bilayers, which is essential for its antimicrobial function .

Computational Approaches

Computational models have been employed to simulate the interactions between PG-2 and lipid membranes, providing insights into the peptide's oligomerization and membrane insertion mechanisms. Such studies help predict how modifications to the peptide structure can enhance its efficacy while reducing cytotoxicity towards human cells .

Case Studies

Case Study 1: Efficacy Against Resistant Strains

A study demonstrated that PG-2 retained significant antimicrobial activity against multi-drug resistant strains of Pseudomonas aeruginosa, highlighting its potential use in treating infections where conventional antibiotics fail .

Case Study 2: Cytotoxicity Assessment

Research assessing the cytotoxic effects of PG-2 on human epithelial cells showed that while it is effective against pathogens, it also exhibits cytotoxicity at higher concentrations. Understanding this balance is critical for developing safe therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Features of Protegrin-2 and Structurally Similar AMPs

Key Insights:

Tachyplesins : Both PG-2 and tachyplesins adopt β-hairpin conformations stabilized by two disulfide bonds. However, tachyplesins exhibit higher potency (MIC ~0.1–1 μg/mL) due to stronger interactions with lipid A in Gram-negative bacteria .

Magainins : Unlike PG-2, magainins lack disulfide bonds and adopt α-helical structures. Their lower charge (+3 vs. +7) reduces membrane affinity, resulting in higher MIC values (5–10 μg/mL) .

Defensins : Defensins rely on three disulfide bonds for stability and exhibit β-sheet structures. Their larger size (30 AA) and reduced charge (+3) limit penetration into Gram-negative outer membranes, necessitating higher concentrations for bactericidal effects .

Mechanism of Action

PG-2 forms octameric pores in bacterial membranes, enabling anion-selective ion leakage that depolarizes membranes and disrupts ATP synthesis . Molecular dynamics (MD) simulations reveal that PG-2 pores remain stable for >150 ns, with pore diameters (~1.5 nm) sufficient for Cl⁻ transport but restrictive for cations due to electrostatic repulsion . In contrast:

- Tachyplesins: Form smaller, transient pores with non-selective ion conductance .

- Magainins : Induce membrane thinning without stable pore formation, relying on the "carpet model" for disruption .

Selectivity and Toxicity

PG-2 exhibits moderate hemolytic activity (HC₅₀ ~50 μg/mL), limiting its therapeutic utility. However, engineered analogs like IB-367 (Iseganan), a truncated PG-1 derivative, reduce toxicity by modulating charge and hydrophobicity . Comparatively:

- Tachyplesins : Higher selectivity (HC₅₀ >100 μg/mL) due to preferential binding to bacterial lipids .

Clinical and Preclinical Development

- PG-2: No clinical trials reported; research remains preclinical.

- IB-367 (Iseganan) : A PG-1 analog that entered Phase III trials for oral mucositis but failed due to insufficient efficacy and residual toxicity .

- Tachyplesin Derivatives : Tachystatin A is in preclinical testing for antibiotic-resistant infections .

Preparation Methods

Chemical Synthesis of Protegrin 2

Chemical synthesis of Protegrin 2 typically employs solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a resin support, allowing stepwise addition of amino acids to build the peptide chain.

Resin and Strategy: The peptide is synthesized on Rink-Amide resin using the Fmoc-tBu strategy, which protects side chains during synthesis and allows for cleavage at the end.

Coupling: Amino acids are coupled using activating agents such as diisopropylcarbodiimide (DIC) and oxyma in dimethylformamide (DMF) at elevated temperatures (around 70 °C for 10 minutes) to ensure efficient peptide bond formation.

Cysteine Protection: Cysteine residues are selectively protected using different protecting groups such as trityl and S-acetamidomethyl to enable controlled formation of disulfide bridges later in the synthesis.

Cleavage and Deprotection: After chain assembly, peptides are cleaved from the resin using trifluoroacetic acid (TFA) with scavengers like water, thioanisole, and triisopropylsilane. This step removes all protecting groups except S-acetamidomethyl on cysteines.

Disulfide Bond Formation: The first disulfide bridge is formed by oxidation with concentrated hydrogen peroxide in phosphate buffer (pH 6), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). The second disulfide bridge is formed by removing the S-acetamidomethyl group and simultaneous oxidation using iodine in methanol, monitored by RP-HPLC.

Purification and Lyophilization: The final peptide with two disulfide bridges is purified by RP-HPLC and lyophilized to obtain the dry peptide powder.

Summary Table: Chemical Synthesis Protocol

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Peptide assembly | Fmoc amino acids, DIC/oxyma in DMF at 70 °C, 10 min | Chain elongation |

| Cysteine protection | Trityl and S-acetamidomethyl groups | Controlled disulfide bond formation |

| Cleavage from resin | TFA + water, thioanisole, triisopropylsilane | Peptide release and deprotection |

| First disulfide formation | H2O2 in phosphate buffer, pH 6 | Oxidation to form first S-S bridge |

| Second disulfide formation | Iodine in methanol, 15-30 min | Removal of protecting group and oxidation |

| Purification | RP-HPLC | Purify intermediate and final peptides |

| Drying | Lyophilization | Obtain dry peptide |

Recombinant Expression of Protegrin 2

Recombinant production of Protegrin 2 involves cloning the peptide gene into an expression vector, followed by expression in bacterial hosts such as Escherichia coli and subsequent purification.

Vector and Host: The gene encoding Protegrin 2 is inserted into an expression plasmid, often fused with a carrier protein such as thioredoxin A to enhance solubility and yield. Expression is typically conducted in E. coli strains like BL21(DE3) or BL21-CodonPlus.

Induction: Protein expression is induced by adding isopropyl-β-D-thiogalactopyranoside (IPTG) at optimized concentrations (e.g., 0.1 mM) and temperature (e.g., 37 °C) for several hours.

Cell Lysis: Harvested cells are lysed by sonication in a lysis buffer containing Tris, NaCl, reducing agents (β-mercaptoethanol or DTT), protease inhibitors (PMSF), and glycerol to maintain protein stability.

Affinity Purification: The fusion protein is purified using affinity chromatography, such as glutathione S-transferase (GST) beads or nickel-nitrilotriacetic acid (Ni-NTA) resin, depending on the fusion tag.

Cleavage of Fusion Tag: The fusion partner is removed enzymatically (e.g., PreScission protease) under mild conditions to release native Protegrin 2.

Further Purification: The cleaved peptide is purified by RP-HPLC or size-exclusion chromatography to achieve high purity.

Folding and Disulfide Bond Formation: Proper folding and disulfide bond formation may occur during expression or require in vitro oxidation steps post-purification to ensure the correct β-hairpin structure.

Summary Table: Recombinant Expression Protocol

| Step | Conditions/Reagents | Purpose |

|---|---|---|

| Cloning and expression | Plasmid vector with fusion tag; E. coli BL21(DE3) | High-yield expression |

| Induction | IPTG (0.1 mM), 37 °C, ~2.5 h | Trigger protein synthesis |

| Cell lysis | Sonication in buffer (Tris, NaCl, β-ME, PMSF, glycerol) | Release fusion protein |

| Affinity purification | GST or Ni-NTA resin | Isolate fusion protein |

| Fusion tag cleavage | PreScission protease, 4 °C, overnight | Obtain native Protegrin 2 |

| Purification | RP-HPLC or chromatography | Purify peptide |

| Folding/oxidation | In vitro oxidation if needed | Correct disulfide bond formation |

Research Findings on Preparation and Stability

Structural Stability: Protegrin 2’s two cysteine-cysteine disulfide bridges stabilize its anti-parallel β-hairpin conformation, crucial for its antimicrobial activity and resistance to proteolytic degradation.

Activity Correlation: The cyclic structure formed by disulfide bonds enhances selectivity and affinity for microbial membranes, reducing toxicity to mammalian cells.

Computational and Experimental Validation: Molecular docking and molecular dynamics simulations confirm the stable conformation of Protegrin 2 and its binding affinity to target proteins, supporting the importance of correct folding and disulfide bond formation during preparation.

Yield and Purity: Both chemical synthesis and recombinant expression methods can achieve high purity peptides, but chemical synthesis allows for precise control of modifications, while recombinant methods are scalable for larger quantities.

Q & A

What structural features of Protegrin 2 contribute to its pore-forming activity in bacterial membranes?

Category: Basic Research Question

Methodological Answer:

Protegrin 2’s β-hairpin structure, stabilized by disulfide bonds, enables its insertion into lipid bilayers. Key structural determinants include cationic residues (e.g., arginine) that interact with anionic bacterial membranes, and hydrophobic domains that facilitate oligomerization into transmembrane pores. Experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics (MD) simulations (e.g., 40 ns MD trajectories) have elucidated dynamic pore conformations . Electrophysiological measurements (e.g., single-channel conductance assays in 0.1 M KCl) further validate pore stability and ion selectivity .

How does Protegrin 2 disrupt bacterial membrane potential, and what experimental models best capture this mechanism?

Category: Basic Research Question

Methodological Answer:

Protegrin 2 induces membrane depolarization via non-selective ion leakage through oligomeric pores. Fluorescence-based assays (e.g., DiSC3(5) dye release) and planar lipid bilayer electrophysiology are standard models. Computational approaches like Poisson-Nernst-Planck (PNP) theory quantify steady-state ion currents (e.g., 290–680 pS conductance) and reveal anion selectivity discrepancies between simulations and experimental data .

How can researchers reconcile discrepancies in ion selectivity observed between computational models and experimental studies of Protegrin 2 pores?

Category: Advanced Research Question

Methodological Answer:

Discrepancies arise from assumptions in computational models, such as fixed pore geometries or bulk diffusion coefficients. For example, PNP models using 10% bulk ion diffusion coefficients better align with experimental conductance ranges (40–360 pS). Advanced MD simulations (>150 ns) that account for pore flexibility and lipid interactions can improve agreement . Experimental validation via mutagenesis (e.g., altering cationic residues) may clarify charge distribution effects on selectivity .

What methodologies integrate computational and experimental data to study Protegrin 2’s pore dynamics?

Category: Advanced Research Question

Methodological Answer:

Hybrid approaches combine MD simulations (e.g., GROMACS or NAMD software) with experimental structures from NMR or cryo-EM. PNP theory links pore geometry (e.g., octameric configurations) to ion conductance. For example, MD-derived pore structures from the final 40 ns of simulations yield conductance values (280–430 pS) closer to experimental observations . Cross-validation using circular dichroism (CD) spectroscopy ensures structural consistency across conditions .

What in vitro cell models are appropriate for studying Protegrin 2’s effects on eukaryotic cells, such as cytotoxicity?

Category: Basic Research Question

Methodological Answer:

Porcine granulosa cells and human erythrocytes are common models. Techniques include Western blotting (e.g., ERK1/2 phosphorylation assays) to assess signaling pathways and viability assays (e.g., MTT or propidium iodide staining). Co-treatment with inhibitors (e.g., U0126 for ERK) isolates mechanism-specific effects . Ethical protocols for cell sourcing and data integrity must follow institutional guidelines .

How can researchers optimize Protegrin 2 analogs for reduced cytotoxicity while retaining antimicrobial efficacy?

Category: Advanced Research Question

Methodological Answer:

Structure-activity relationship (SAR) studies guide residue substitutions. For example, reducing net charge (+56 in wild-type) or introducing D-enantiomers minimizes eukaryotic cell interactions. High-throughput screening (e.g., radial diffusion assays) evaluates antimicrobial activity, while hemolysis assays quantify cytotoxicity. Computational tools like Rosetta or FoldX predict structural stability of analogs .

What ethical considerations apply to Protegrin 2 research involving human-derived cells or animal models?

Category: Basic Research Question

Methodological Answer:

Ethical approval (e.g., IRB or IACUC) is mandatory for studies using human/animal tissues. Data integrity measures include blinding during analysis, replication across independent labs, and adherence to FAIR data principles. Open-ended survey questions and attention checks mitigate fraud in participant-based studies .

How do researchers address the time-dependent variability of Protegrin 2 pore formation in experimental systems?

Category: Advanced Research Question

Methodological Answer:

Time-resolved techniques like stopped-flow fluorescence or microsecond-scale MD simulations capture pore assembly kinetics. Electrophysiological recordings under varying voltages (e.g., −100 to +100 mV) reveal voltage-dependent oligomerization. Statistical models (e.g., Markov chain Monte Carlo) analyze conductance fluctuations .

What standardized assays exist for comparing Protegrin 2’s activity across studies?

Category: Basic Research Question

Methodological Answer:

Minimum inhibitory concentration (MIC) assays (CLSI guidelines), radial diffusion assays, and liposome leakage assays are standardized. Reporting parameters like lipid composition (e.g., POPG/POPE ratios) and ionic strength ensures comparability. Inter-lab validation via shared datasets or reference strains reduces variability .

How can researchers elucidate Protegrin 2’s mechanism of viral inhibition, given its unclear antiviral targets?

Category: Advanced Research Question

Methodological Answer:

Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding to viral envelopes (e.g., HIV gp120). Mutagenesis studies identify critical residues for antiviral activity. Time-lapse microscopy tracks viral entry inhibition in host cells. Comparative studies with engineered peptides (e.g., polyphemusin II analogs) highlight mechanistic differences .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.